molecular formula C16H16F3NO B13822685 2-methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline

2-methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline

Cat. No.: B13822685
M. Wt: 295.30 g/mol
InChI Key: IMNSNTCCILGADX-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxy group, a methyl group, and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-methylbenzenamine with 3-(trifluoromethyl)benzyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring .

Scientific Research Applications

2-Methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy and methyl groups can influence the compound’s binding affinity to enzymes and receptors, modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

Molecular Formula

C16H16F3NO

Molecular Weight

295.30 g/mol

IUPAC Name

2-methoxy-5-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]aniline

InChI

InChI=1S/C16H16F3NO/c1-11-6-7-15(21-2)14(8-11)20-10-12-4-3-5-13(9-12)16(17,18)19/h3-9,20H,10H2,1-2H3

InChI Key

IMNSNTCCILGADX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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